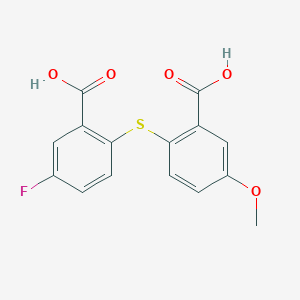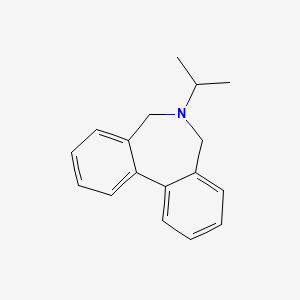
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- is a heterocyclic compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a dibenzazepine core with an isopropyl group at the 6-position, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel, followed by reduction with lithium aluminium hydride . This method yields the desired dibenzazepine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dibenzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzazepines, hydrogenated derivatives, and oxidized compounds. These products can have different chemical and biological properties, making them useful in various applications.
Applications De Recherche Scientifique
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Industry: It is used in the development of materials with specific chemical and physical properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound may also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-(2-propenyl)-: This compound has a similar structure but with a propenyl group instead of an isopropyl group.
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound features four methyl groups on the dibenzazepine core.
Uniqueness
The uniqueness of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 6-position enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63918-75-2 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
6-propan-2-yl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C17H19N/c1-13(2)18-11-14-7-3-5-9-16(14)17-10-6-4-8-15(17)12-18/h3-10,13H,11-12H2,1-2H3 |
Clé InChI |
KSOVYSBKYHLXBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





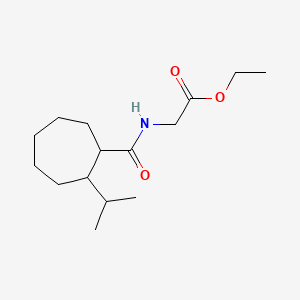
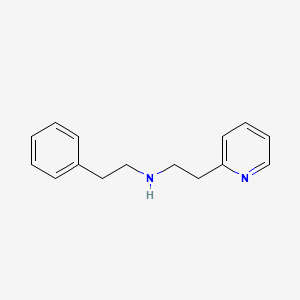
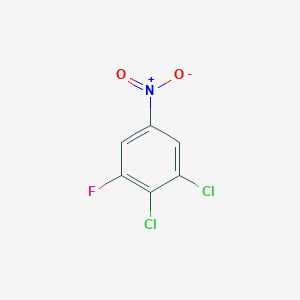
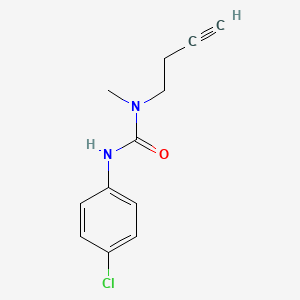
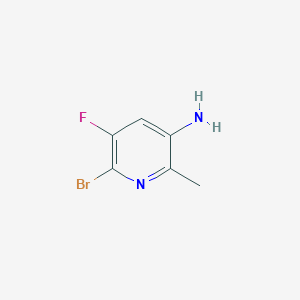
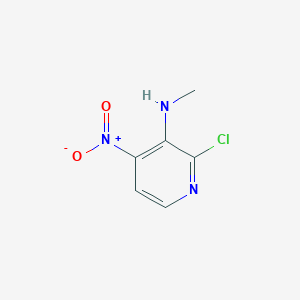

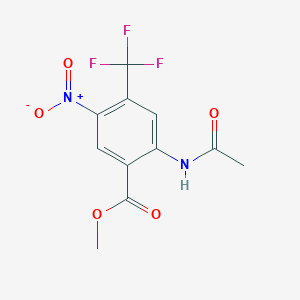
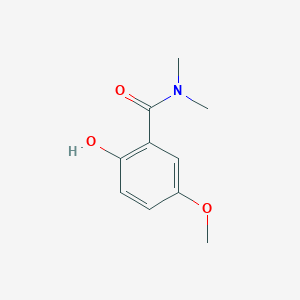
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
